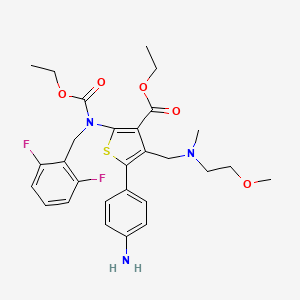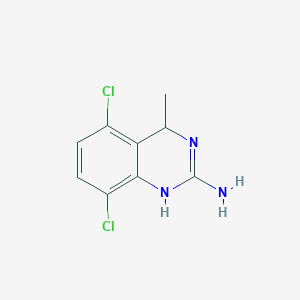
MFCD31811623
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MFCD31811623 is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811623 typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as amination, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also critical considerations in industrial production.
化学反応の分析
Types of Reactions
MFCD31811623 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of MFCD31811623 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the context of its application.
類似化合物との比較
Similar Compounds
Similar compounds to MFCD31811623 include other thiophene derivatives with varying substituents. Examples include:
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dichlorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
- Ethyl 5-(4-Aminophenyl)-2-[(2,6-dimethylbenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]thiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications or provide novel functionalities.
特性
分子式 |
C28H33F2N3O5S |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
ethyl 5-(4-aminophenyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H33F2N3O5S/c1-5-37-27(34)24-21(16-32(3)14-15-36-4)25(18-10-12-19(31)13-11-18)39-26(24)33(28(35)38-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17,31H2,1-4H3 |
InChIキー |
HCQUTTSCCUPWLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)N)N(CC3=C(C=CC=C3F)F)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3h-Pyrazol-3-one,2,4-dihydro-5-[(4-methoxyphenyl)amino]-2-(4-nitrophenyl)-](/img/structure/B8541379.png)








![3-(2-bromoethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8541462.png)


![3-Chloro-6,7-dimethoxy-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8541480.png)

